An In-depth Technical Guide to the Chemical and Physical Properties of 3,5-Dimethylphenol
An In-depth Technical Guide to the Chemical and Physical Properties of 3,5-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Dimethylphenol (CAS No: 108-68-9), also known as 3,5-xylenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.
Chemical and Physical Properties
3,5-Dimethylphenol is a white to off-white crystalline solid with a characteristic phenolic odor.[1][2] It is hygroscopic and sensitive to air and light.[3][4] The presence of two methyl groups on the phenol (B47542) ring influences its steric and electronic properties, which in turn govern its reactivity and physical characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical properties of 3,5-Dimethylphenol.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O | [5][6][7] |
| Molecular Weight | 122.17 g/mol | [5][8][9][10] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Odor | Characteristic phenolic, "cresylic" | [3] |
| Melting Point | 61-64 °C | [3][5][11] |
| Boiling Point | 220-222 °C at 760 mmHg | [3][5][9][11] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Specific Gravity | 0.968 at 68°F (20°C) | [8] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [5] |
| Refractive Index | 1.540 | [5] |
| Flash Point | 92.3 ± 7.2 °C | [5] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 5.3 g/L (25 °C) | [3][5] |
| Solubility in other solvents | Soluble in ethanol (B145695), ether, benzene, chloroform, carbon tetrachloride | [10] |
| pKa | 10.15 (25 °C) | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.40 | [5] |
Experimental Protocols
This section provides detailed methodologies for determining key physical and chemical properties of 3,5-Dimethylphenol.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the 3,5-Dimethylphenol sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of 3,5-Dimethylphenol (around 50 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1 °C).[6]
Determination of Boiling Point (Thiele Tube Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (0.5-1 mL) of 3,5-Dimethylphenol into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the oil level above the sample.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Water Solubility
Principle: The solubility of a substance in a particular solvent at a specified temperature is the maximum amount of that substance that can dissolve in a given amount of the solvent to form a saturated solution.
Apparatus:
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Constant temperature water bath or shaker
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of 3,5-Dimethylphenol to a known volume of deionized water in a series of vials.
-
Seal the vials and place them in a constant temperature shaker bath set to 25 °C.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.
-
Centrifuge the samples to further separate the solid and aqueous phases.
-
Carefully withdraw a known volume of the supernatant (the aqueous solution).
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of 3,5-Dimethylphenol in the diluted supernatant using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the water solubility in g/L.
Determination of pKa (Spectrophotometric Method)
Principle: The pKa of a weak acid can be determined by measuring the absorbance of its acidic and basic forms at a specific wavelength. The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa of 3,5-Dimethylphenol (pH 9-11).
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 3,5-Dimethylphenol in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of solutions by adding a small, constant volume of the 3,5-Dimethylphenol stock solution to a series of buffer solutions of varying known pH.
-
Prepare two additional solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).
-
Scan the UV-Vis spectrum of the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for each species. Select a wavelength where the difference in absorbance between the two forms is significant.
-
Measure the absorbance of each of the buffered solutions at the selected wavelength.
-
The pKa can be calculated using the following equation for each buffered solution: pKa = pH + log[(A_max - A) / (A - A_min)] where:
-
A is the absorbance of the sample in the buffer of a specific pH.
-
A_max is the absorbance of the fully deprotonated (basic) form.
-
A_min is the absorbance of the fully protonated (acidic) form.
-
-
The average of the calculated pKa values from the different buffer solutions gives the pKa of 3,5-Dimethylphenol.
Visualizations
The following diagrams illustrate key chemical transformations and pathways involving 3,5-Dimethylphenol.
Caption: Synthesis of Metaxalone from 3,5-Dimethylphenol.
Caption: Chlorination of 3,5-Dimethylphenol.[12]
Caption: Postulated bacterial biodegradation pathway of 3,5-Dimethylphenol.
References
- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Process for preparation of metaxalone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]
- 8. Metaxalone synthesis - chemicalbook [chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]
